molecular formula C16H16N4O2S2 B14935736 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14935736
M. Wt: 360.5 g/mol
InChI Key: DIDJPQBSELVHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a benzo[d]thiazole ring, a tetrahydrofuran ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the tetrahydrofuran and thiadiazole rings through a series of condensation and cyclization reactions. The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Known for its luminescence properties and used in optoelectronics.

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical phenomena in different solvents.

    Difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol: Used in electroluminescent devices.

Uniqueness

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of three distinct ring systems, which imparts unique chemical and physical properties

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H16N4O2S2/c21-13(7-8-14-17-10-4-1-2-6-12(10)23-14)18-16-20-19-15(24-16)11-5-3-9-22-11/h1-2,4,6,11H,3,5,7-9H2,(H,18,20,21)

InChI Key

DIDJPQBSELVHJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.